molecular formula C10H10BrNO3 B1381212 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene CAS No. 2167416-91-1

2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene

Cat. No.: B1381212
CAS No.: 2167416-91-1
M. Wt: 272.09 g/mol
InChI Key: QHABPMYSFCGJLR-UHFFFAOYSA-N
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Description

2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes. It is characterized by the presence of a bromine atom, an ethoxyvinyl group, and a nitro group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene can be achieved through several synthetic routes. One common method involves the bromination of 4-(1-ethoxyvinyl)-1-nitrobenzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the bromination process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethoxyvinyl group may also participate in covalent bonding with nucleophilic sites in biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene is unique due to the presence of both a nitro group and an ethoxyvinyl group on the benzene ring.

Properties

IUPAC Name

2-bromo-4-(1-ethoxyethenyl)-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3/c1-3-15-7(2)8-4-5-10(12(13)14)9(11)6-8/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHABPMYSFCGJLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=C)C1=CC(=C(C=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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